![molecular formula C10H14BrN B2556468 5-Bromo-2-tert-butylphenylamine CAS No. 857595-32-5](/img/structure/B2556468.png)
5-Bromo-2-tert-butylphenylamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-tert-butylphenylamine” can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-tert-butylphenylamine” can be determined using various analytical methods, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) .Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Bromo-2-tert-butylphenylamine serves as a valuable scaffold for designing novel drugs. Researchers have explored its derivatives for potential antiproliferative and cytotoxic activities against human cancer cell lines. In vitro studies have shown that some analogues exhibit activity comparable to cisplatin, a widely used chemotherapy drug, while being less toxic to normal cells .
Antifungal and Antibacterial Agents
Indole compounds, including 5-bromosubstituted derivatives, possess antifungal properties. These molecules can inhibit fungal growth and may find applications in agriculture (as fungicides) or medicine (for treating fungal infections). Additionally, they exhibit moderate antibacterial effects, contributing to their potential as antimicrobial agents .
Antiprotozoal Activity
Indole phytoalexins, including 5-bromo derivatives, have demonstrated antiprotozoal activity. This property could be harnessed for developing treatments against parasitic diseases .
Neuroprotective Potential
Spirobrassinin, a specific indole phytoalexin, has been investigated for its anti-aggregation effect in the cerebrospinal fluid of patients with multiple sclerosis. While not directly related to 5-bromo-2-tert-butylphenylamine, this highlights the broader neuroprotective potential of indole compounds .
Cancer Chemoprevention
High consumption of cruciferous vegetables (which contain indole phytoalexins) has been associated with reduced cancer risk. These compounds exhibit anticancer and antiproliferative effects against various human cancer cell lines, making them promising candidates for cancer prevention .
Industrial Applications
Beyond biology and medicine, 5-bromo-2-tert-butylphenylamine has practical applications. For instance, it serves as an intermediate in the synthesis of SGLT2 inhibitors, which are being studied for diabetes therapy .
Safety and Hazards
The safety data sheet (SDS) for “5-Bromo-2-tert-butylphenylamine” provides information about its hazards, handling, storage, and disposal .
Relevant Papers The relevant papers retrieved provide additional information about the synthesis, properties, and potential applications of “5-Bromo-2-tert-butylphenylamine” and similar compounds .
properties
IUPAC Name |
5-bromo-2-tert-butylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMAZMCTRSJZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-tert-butylphenylamine | |
CAS RN |
857595-32-5 |
Source
|
Record name | 5-bromo-2-tert-butylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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